Urethane-d5

Description

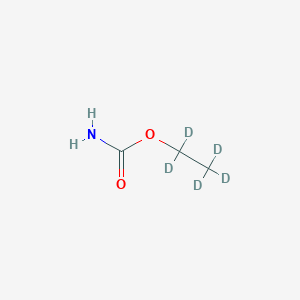

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYRKODLDBILNP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584040 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73962-07-9 | |

| Record name | (~2~H_5_)Ethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urethane-d5 (ethyl-d5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Urethane-d5 chemical properties and structure

An In-Depth Technical Guide to Urethane-d5: Chemical Properties, Structure, and Applications

For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of isotopically labeled compounds is paramount for robust and accurate experimental design. This guide provides a comprehensive overview of this compound (Ethyl carbamate-d5), a deuterated analog of urethane. This compound is primarily utilized as an internal standard in quantitative analytical methods, leveraging its chemical similarity and mass difference from its unlabeled counterpart to enhance the precision and accuracy of measurements.

Chemical Properties and Structure

This compound, with the CAS number 73962-07-9, is the deuterium-labeled form of urethane, a naturally occurring ester of carbamic acid found in fermented foods and beverages.[1][2][3] The deuteration is on the ethyl group, making it an ideal internal standard for the quantification of urethane.[4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a valuable reference for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₃H₂D₅NO₂[5] |

| Molecular Weight | 94.12 g/mol [5] |

| Melting Point | 48.5-50 °C[2][6] |

| Boiling Point | 182-184 °C[2] |

| Density | 1.104 g/cm³[2][6] |

| Flash Point | 97.2 °C[6] |

| Appearance | White to light brown low-melting solid[3] |

| Solubility | Slightly soluble in DMSO and Methanol[3] |

| Storage Temperature | Refrigerator[3][6] |

Molecular Structure

The structure of this compound is characterized by a central carbamate group with a deuterated ethyl ester. The deuteration on the ethyl group provides the necessary mass shift for mass spectrometry-based quantification without significantly altering its chemical properties.[4] The Simplified Molecular-Input Line-Entry System (SMILES) representation for this compound is [2H]C([2H])([2H])C([2H])([2H])OC(=O)N.[6][7]

The geometry around the carbonyl carbon is trigonal planar, and the nitrogen atom is also expected to have a trigonal planar geometry due to resonance with the carbonyl group. The deuterated ethyl group will exhibit a tetrahedral geometry around the carbon atoms. Bond angles around sp² hybridized carbons and nitrogens are typically around 120 degrees, while those around sp³ hybridized carbons are approximately 109.5 degrees.[8]

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard for isotope dilution mass spectrometry (IDMS) in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from being chemically and physically almost identical to the analyte (urethane), ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in these steps.[9]

Experimental Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative analytical method.

Detailed Experimental Protocols

Below are representative protocols for the quantification of urethane using this compound as an internal standard with LC-MS/MS and GC-MS.

Protocol 1: Quantification of Urethane in a Liquid Matrix using LC-MS/MS

-

Sample Preparation:

-

To 1 mL of the liquid sample (e.g., wine, serum), add a precise volume of a this compound internal standard working solution to achieve a final concentration similar to the expected analyte concentration.

-

Vortex the sample to ensure homogeneity.

-

Perform a liquid-liquid extraction (LLE) by adding 5 mL of a suitable organic solvent (e.g., ethyl acetate).

-

Vortex vigorously for 1 minute, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.[9]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.[9]

-

-

LC-MS/MS Analysis:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).[9]

-

Mobile Phase A: Water with 0.1% formic acid.[9]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9]

-

Gradient: A suitable gradient elution to separate urethane from matrix interferences.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both urethane and this compound.

-

Protocol 2: Quantification of Urethane in a Solid Matrix using GC-MS

-

Sample Preparation:

-

Homogenize 0.5 g of the solid sample (e.g., bread, tissue).

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of an appropriate extraction solvent (e.g., methanol/water mixture).[3]

-

Agitate the sample for 15 minutes and then centrifuge.[3]

-

Transfer the supernatant to a clean vial for analysis.

-

-

GC-MS Analysis:

-

GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

-

Injection: Splitless injection of 1 µL of the extract.

-

Oven Program: A temperature program to achieve chromatographic separation of urethane.

-

Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.

-

Ionization: Electron Ionization (EI).

-

Monitored Ions: Select specific ions for urethane and this compound for quantification.

-

Toxicological Profile and Metabolic Pathway

Urethane is classified as a substance reasonably anticipated to be a human carcinogen.[2][3] Its toxicity is linked to its metabolic activation. This compound is expected to follow the same metabolic pathway, which is crucial for understanding its toxicological implications and for studies involving its metabolism.

Metabolic Activation of Urethane

The primary pathway for urethane's metabolic activation involves oxidation by the Cytochrome P450 2E1 (CYP2E1) enzyme.[6][7] This two-step process leads to the formation of a reactive epoxide that can bind to DNA, forming adducts that can lead to mutations and cancer.[1]

This metabolic pathway highlights the importance of accurate quantification of urethane in food products and biological samples, a task for which this compound serves as an essential analytical tool. By providing a reliable method for measuring urethane levels, researchers can better assess exposure and risk in various populations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The carcinogenic potential of ethyl carbamate (urethane): risk assessment at human dietary exposure levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chemical bond angles and lengths | Research Starters | EBSCO Research [ebsco.com]

- 9. benchchem.com [benchchem.com]

Urethane-d5 (CAS Number 73962-07-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urethane-d5, with the CAS number 73962-07-9, is the deuterated form of urethane, also known as ethyl carbamate. This stable isotope-labeled compound serves as an invaluable tool in various scientific disciplines, particularly in analytical chemistry, metabolism studies, and biomedical research. Its primary application lies in its use as an internal standard for the highly accurate quantification of urethane in diverse matrices, ranging from alcoholic beverages and fermented foods to biological samples. Furthermore, its role as a tracer in metabolic pathway analysis allows for the elucidation of the biotransformation and toxicological pathways of its non-deuterated counterpart. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, detailed experimental protocols for its application, and an exploration of the metabolic pathways it helps to investigate.

Chemical and Physical Properties

This compound is a white solid with a molecular formula of C₃H₂D₅NO₂ and a molecular weight of approximately 94.12 g/mol . The deuterium atoms are located on the ethyl group. Key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 73962-07-9 |

| Molecular Formula | C₃H₂D₅NO₂ |

| Molecular Weight | 94.12 g/mol |

| Appearance | White to light brown low-melting solid |

| Melting Point | 48.5-50 °C |

| Boiling Point | 182-184 °C |

| Flash Point | 97.2 °C |

| Density | 1.104 g/cm³ |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage Temperature | Refrigerator |

Synthesis of this compound

The industrial synthesis of urethane typically involves the reaction of urea with ethanol.[1] Logically, the synthesis of this compound follows a similar pathway, substituting ethanol with its deuterated analogue, ethanol-d5 (C₂D₅OH) or ethanol-d6 (CD₃CD₂OH).

The general reaction is as follows:

Caption: Synthesis of this compound from Urea and Ethanol-d5.

This reaction is typically carried out under elevated temperature and pressure, often in the presence of a metal oxide catalyst, to drive the reaction towards the formation of the desired ethyl carbamate product and ammonia as a byproduct.[2]

Applications in Quantitative Analysis: Internal Standard

This compound is extensively used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of ethyl carbamate in various samples, particularly in alcoholic beverages where ethyl carbamate can form naturally during fermentation and distillation.[3][4][5] The use of a deuterated internal standard is preferred as it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and chromatographic behavior, thus correcting for variations during sample preparation and analysis.[3]

Experimental Protocol: Determination of Ethyl Carbamate in Alcoholic Beverages using this compound as an Internal Standard (GC-MS)

This protocol is adapted from established methods for the analysis of ethyl carbamate in alcoholic beverages.[3][4]

1. Reagents and Materials:

-

This compound (internal standard) stock solution (e.g., 1 mg/mL in a suitable solvent).

-

Ethyl carbamate (analytical standard) for calibration curve.

-

Methylene chloride (or other suitable extraction solvent).

-

Solid-Phase Extraction (SPE) columns (e.g., Chem Elut).

-

Sodium chloride.

-

Anhydrous sodium sulfate.

-

Sample vials.

2. Sample Preparation and Extraction:

-

For liquid samples such as alcoholic beverages, dilute the sample with water to a specific alcohol concentration (e.g., 40% vol.).[4]

-

Spike a known volume of the diluted sample with a precise amount of the this compound internal standard solution.

-

Add sodium chloride to the sample to aid in the extraction process.

-

Load the sample onto a pre-conditioned SPE column.

-

After a brief equilibration period, elute the ethyl carbamate and this compound from the column using methylene chloride.

-

Collect the eluate and pass it through anhydrous sodium sulfate to remove any residual water.

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column suitable for ethyl carbamate analysis (e.g., DB-WAX).

-

Injector Temperature: 220 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

4. Quantification:

-

Generate a calibration curve by analyzing a series of ethyl carbamate standards of known concentrations, each spiked with the same amount of this compound internal standard.

-

Plot the ratio of the peak area of the analyte (ethyl carbamate) to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

Determine the concentration of ethyl carbamate in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

Caption: Workflow for GC-MS analysis of ethyl carbamate using this compound.

Metabolic Pathway Analysis

Urethane is a known carcinogen, and understanding its metabolic activation is crucial for assessing its toxicological risk. This compound can be used as a tracer to study these metabolic pathways. The primary metabolic pathway of urethane involves its oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form N-hydroxyurethane. This metabolite is considered a proximate carcinogen and can undergo further transformations that lead to DNA damage.

Urethane Metabolism and DNA Damage Pathway

The metabolism of urethane proceeds through several key steps, ultimately leading to the formation of reactive species that can interact with cellular macromolecules like DNA.

References

- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. awri.com.au [awri.com.au]

- 4. Automated determination of ethyl carbamate in stone-fruit spirits using headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]

Urethane-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Urethane-d5 (ethyl-d5 carbamate), a deuterated analog of urethane. It is a crucial tool in various research and development applications, particularly in analytical chemistry and drug metabolism studies. This document outlines its fundamental properties, common applications, and a generalized experimental workflow for its use as an internal standard.

Core Properties of this compound

This compound is a stable, isotopically labeled form of urethane, where the five hydrogen atoms on the ethyl group are replaced with deuterium. This substitution results in a higher molecular weight compared to its unlabeled counterpart, which is essential for its use in mass spectrometry-based quantification.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃H₂D₅NO₂ | [1][2][3][4] |

| Linear Formula | H₂NCO₂C₂D₅ | [5] |

| Molecular Weight | 94.12 g/mol | [1][2][3][5] |

| CAS Number | 73962-07-9 | [1][2][3][5] |

| Appearance | White to Light Brown Low-Melting Solid | [3] |

| Melting Point | 43-50 °C | [1][3][5] |

| Boiling Point | 182-184 °C | [1][5] |

| Density | 1.104 g/cm³ | [1] |

| Isotopic Purity | >98 atom % D | [4][5][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3][7] |

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[7] Its utility stems from the fact that its chemical and physical properties are nearly identical to that of endogenous urethane, but it is distinguishable by its mass. This allows for accurate quantification of urethane in various matrices by correcting for sample loss during preparation and variations in instrument response.

Urethane is a compound of interest in the food and beverage industry as it can be a byproduct of fermentation.[7] It is also used in chemical synthesis and has been studied for its biological activities.[4][7] Therefore, a reliable method for its quantification is often required, for which this compound serves as an ideal internal standard.

Experimental Protocol: Use as an Internal Standard in LC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of urethane in a liquid sample.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards of unlabeled urethane at known concentrations.

2. Sample Preparation:

-

To a known volume of the sample, add a precise amount of the this compound internal standard stock solution.

-

Perform any necessary sample cleanup or extraction steps (e.g., solid-phase extraction, liquid-liquid extraction).

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

3. LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the analyte from other matrix components using a suitable chromatographic column and mobile phase gradient.

-

Detect and quantify the parent and/or fragment ions of both urethane and this compound using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode.

4. Data Analysis:

-

For each sample and calibration standard, calculate the ratio of the peak area of urethane to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the urethane standards.

-

Determine the concentration of urethane in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

References

- 1. This compound (ethyl-d5) | CAS 73962-07-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. biomall.in [biomall.in]

- 4. SmallMolecules.com | Urethane-[d5] (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

- 5. 尿烷-d5(乙基-d5) 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

Urethane-d5: A Comprehensive Technical Guide to Safety and Handling

This guide provides an in-depth overview of the safety protocols and handling procedures for urethane-d5 (ethyl carbamate-d5). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information is compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

This compound is the deuterated form of urethane (ethyl carbamate). Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 73962-07-9[1][2] |

| Molecular Formula | C₃H₂D₅NO₂[1][2] |

| Molecular Weight | 94.12 g/mol [1][2] |

| Appearance | Colorless solid or white powder[3][4] |

| Odor | Odorless[4] |

| Melting Point | 48.5-51 °C[1][3] |

| Boiling Point | 182-184 °C at 760 mmHg[1][3] |

| Density | 1.104 g/cm³[1] |

| Flash Point | 97.2 °C[1] |

| Solubility | Soluble in water, alcohol, ether, chloroform, and glycerol[5] |

| Vapor Pressure | 10 mmHg @ 77.8 °C[3] |

| Vapor Density | 3.07 (Air = 1)[3][6] |

Toxicological Information

Urethane is classified as a carcinogen and mutagen. The toxicological data for urethane is extensive, and similar precautions should be taken for its deuterated analog, this compound.

| Toxicity Data Type | Value & Route of Administration | Species |

| Acute Toxicity (LD50) | 1809 mg/kg (Oral)[3] | Rat |

Health Effects:

-

Carcinogenicity: Urethane is reasonably anticipated to be a human carcinogen.[5] It may cause cancer.[1][3][4] It is listed as a carcinogen by IARC (Group 2A) and NTP.[4]

-

Mutagenicity: It may cause inheritable genetic damage.[1]

-

Acute Effects: Harmful if swallowed, by inhalation, or in contact with skin.[1] It can cause irritation to the eyes, respiratory system, and skin.[1][7] Symptoms of exposure can include nausea, vomiting, central nervous system depression, and liver and kidney injury.[6]

-

Target Organs: Central nervous system, liver, bone marrow, and immune system.[4][7]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure risks.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.[3][8]

-

Hand Protection: Wear suitable protective gloves made of chemical-resistant material.[3][9]

-

Skin and Body Protection: Wear a lab coat or disposable gown.[9][10]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[7][8]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8][9][10]

-

An eye wash station should be readily available.[7]

Storage:

-

Recommended storage is in a refrigerator.[1]

-

Store away from strong oxidizing agents, acids, and bases.[7][8]

Figure 1: A workflow diagram for the safe handling of this compound.

Emergency Procedures

In case of accidental exposure or release, follow these procedures immediately.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8]

-

Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water for 15-20 minutes. Seek medical advice if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8]

Spill and Leak Procedures:

-

Small Spills: Contain the spill. Absorb with an inert material.[7]

-

Large Spills: Evacuate the area. Prevent the material from entering drains or waterways.[7][8]

-

Cleanup: Wear appropriate PPE. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[4][8] Avoid generating dust.[8] Wash the spill site after material pickup is complete.[4]

Figure 2: An emergency response workflow for this compound exposure or spills.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can also be used.[6][8]

-

Hazards from Combustion: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[3] It is the responsibility of the waste generator to properly classify all waste materials.[3] This material is listed under RCRA as hazardous waste code U238.[4]

Regulatory Information

Urethane is subject to various regulations.

-

TSCA: Listed on the Toxic Substances Control Act inventory.[3]

-

California Proposition 65: Known to the state of California to cause cancer.[3][8]

Figure 3: A logical diagram of the health hazards associated with this compound.

Experimental Protocols

The toxicological data presented in this guide are based on standardized tests, such as the OECD Guidelines for the Testing of Chemicals. However, specific, detailed experimental protocols for the safety testing of this compound are not publicly available in the cited safety documents. These studies are typically conducted by manufacturers or specialized laboratories and the full reports are often proprietary. The methodologies generally involve administering the substance to animal models (e.g., rats) via different routes (oral, dermal, inhalation) and observing for acute and chronic health effects, including mortality, to determine values like the LD50. Carcinogenicity and mutagenicity are assessed through long-term animal studies and in vitro assays (e.g., Ames test), respectively.

References

- 1. This compound (ethyl-d5) | CAS 73962-07-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. Urethane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. URETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. hopenn.com [hopenn.com]

- 8. fishersci.com [fishersci.com]

- 9. crosslinktech.com [crosslinktech.com]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. sunnysidecorp.com [sunnysidecorp.com]

Urethane-d5 in Research: A Technical Guide for Drug Development and Scientific Professionals

An In-depth Examination of Urethane-d5 as an Internal Standard and Metabolic Tracer

This compound (ethyl carbamate-d5) is a deuterated form of urethane, a compound of interest in various research fields due to its presence in fermented foods and beverages and its carcinogenic properties. The incorporation of five deuterium atoms into the ethyl group of the urethane molecule provides a stable isotopic label, making this compound an invaluable tool for researchers. This technical guide provides a comprehensive overview of the primary applications of this compound in research, with a focus on its roles as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Core Applications of this compound in Research

The unique properties of this compound, specifically its chemical similarity to and mass difference from its unlabeled counterpart, underpin its utility in two major research applications:

-

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, this compound serves as an ideal internal standard for the accurate quantification of urethane in complex matrices.[1] Its near-identical physicochemical properties to unlabeled urethane ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations and matrix effects.[2]

-

Metabolic Tracer: The stable isotope label in this compound allows researchers to trace the metabolic fate of urethane in biological systems.[1] By introducing this compound into an organism or cell culture, scientists can track its absorption, distribution, metabolism, and excretion (ADME), as well as identify and quantify its metabolites.

Quantitative Data Summary

The physical and chemical properties of this compound are crucial for its application in research. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₃H₂D₅NO₂ | N/A |

| Molecular Weight | 94.12 g/mol | N/A |

| Isotopic Purity | ≥ 98 atom % D | N/A |

| Chemical Purity | ≥ 98% | N/A |

| Mass Shift (M+) | +5 | N/A |

This compound as an Internal Standard: Experimental Protocol

The use of this compound as an internal standard is critical for achieving accurate and precise quantification of urethane in various samples, including alcoholic beverages, fermented foods, and biological matrices. The following is a detailed methodology for the quantification of urethane using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as an internal standard.

Experimental Protocol: Quantification of Urethane by GC-MS/MS

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare individual stock solutions of urethane and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., urethane-free wine or a synthetic equivalent) with the urethane stock solution to achieve a range of concentrations (e.g., 10-200 µg/L). Add a fixed concentration of the this compound internal standard solution to each calibration standard.

-

Sample Preparation: To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as used in the calibration standards.

2. Extraction:

-

Liquid-Liquid Extraction (LLE):

-

Add dichloromethane to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge to separate the layers.

-

Collect the organic (lower) layer.

-

Repeat the extraction process for a total of three extractions.

-

Combine the organic extracts and concentrate under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Condition a diatomaceous earth SPE cartridge.

-

Load the sample onto the cartridge.

-

Elute the analytes with dichloromethane.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

3. GC-MS/MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 220°C.

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

4. Data Analysis:

-

Integrate the peak areas for the quantifier MRM transitions of both urethane and this compound.

-

Calculate the ratio of the urethane peak area to the this compound peak area for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of urethane in the samples by interpolating their peak area ratios from the calibration curve.

This compound as a Metabolic Tracer: Experimental Protocol

Investigating the metabolic fate of urethane is crucial for understanding its mechanism of toxicity and carcinogenicity. This compound serves as an excellent tracer for such studies. The primary metabolic pathway of urethane involves N-hydroxylation to form N-hydroxyurethane, a more reactive metabolite.[4]

Experimental Protocol: In Vivo Metabolic Study in a Rodent Model

1. Animal Acclimatization and Dosing:

-

Acclimatize the study animals (e.g., mice or rats) to the housing conditions for at least one week.

-

Prepare a sterile dosing solution of this compound in a suitable vehicle (e.g., saline).

-

Administer a single dose of this compound to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage).

2. Sample Collection:

-

At predetermined time points post-dosing, collect biological samples such as blood (plasma), urine, and tissues (e.g., liver, kidney).

-

Process the samples immediately to prevent metabolic degradation. For example, centrifuge blood to obtain plasma and snap-freeze tissues in liquid nitrogen.

3. Metabolite Extraction:

-

To a known volume of plasma or urine, or a homogenized tissue sample, add a protein precipitation solvent such as ice-cold acetonitrile.

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the metabolites.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis for Metabolite Identification:

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound from its more polar metabolites.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Acquisition Mode: Full scan for initial screening, followed by product ion scan (MS/MS) of potential deuterated metabolites.

-

Expected Deuterated Metabolites: Based on the known metabolism of urethane, the primary expected metabolite is N-hydroxythis compound. The mass spectrometer should be set to look for compounds with a mass shift of +5 corresponding to the deuterated ethyl group.

-

5. Data Analysis:

-

Analyze the full scan data for ions with m/z values corresponding to the expected deuterated metabolites (e.g., m/z of N-hydroxyurethane + 5).

-

Perform MS/MS fragmentation on these candidate ions to confirm their structure. The fragmentation pattern should be consistent with the expected structure and show the retention of the deuterated ethyl group.

-

Quantify the parent this compound and its identified metabolites over time to determine pharmacokinetic parameters and metabolic profiles.

Conclusion

This compound is a powerful and versatile tool in modern research, enabling accurate quantification and detailed metabolic investigation of urethane. As an internal standard, it is indispensable for robust analytical methods in food safety, toxicology, and clinical monitoring. As a metabolic tracer, it provides invaluable insights into the biotransformation and potential toxicity of urethane, aiding in drug development and risk assessment. The methodologies and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. Automated determination of ethyl carbamate in stone-fruit spirits using headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Urethane-d5 in Research and Drug Development

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Urethane-d5 (Ethyl carbamate-d5). This deuterated stable isotope-labeled analog of urethane is a critical tool in quantitative analytical methods and various research applications.

This compound Supplier and Catalog Information

For researchers looking to source this compound, several reputable suppliers offer this compound. The following table summarizes key information to facilitate procurement.

| Supplier | Catalog Number | CAS Number |

| Toronto Research Chemicals | U825302-250mg | 73962-07-9 |

| Santa Cruz Biotechnology | sc-214473 | 73962-07-9 |

| LGC Standards | TRC-U825302-10MG | 73962-07-9 |

| MedChemExpress | HY-113032S | 73962-07-9 |

| Sigma-Aldrich | 492590 | 73962-07-9 |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays for the detection of urethane (ethyl carbamate), a potential carcinogen found in fermented foods and alcoholic beverages. Its utility also extends to animal studies as a tracer.

Quantitative Analysis of Ethyl Carbamate in Alcoholic Beverages using this compound as an Internal Standard by GC-MS/MS

This protocol details a validated method for the determination of ethyl carbamate in stone-fruit spirits.[1]

a. Materials and Reagents:

-

This compound (Internal Standard)

-

Ethyl Carbamate (Analyte Standard)

-

Ethanol (absolute)

-

Sodium Chloride

-

pH 7 Buffer Solution

-

Carbowax/divinylbenzene fibers for Headspace Solid-Phase Microextraction (HS-SPME)

b. Standard and Sample Preparation:

-

Prepare a stock solution of this compound in absolute ethanol.

-

For calibration standards, prepare a series of ethyl carbamate standard solutions at varying concentrations.

-

For samples, add a known amount of the this compound internal standard solution to the alcoholic beverage sample.

-

Add sodium chloride for the salting-out effect and a pH 7 buffer solution.

c. HS-SPME Extraction:

-

Incubate the sample vial at 70°C for 30 minutes to allow for the extraction of volatile compounds by the SPME fiber.

d. GC-MS/MS Analysis:

-

Gas Chromatograph (GC): Use a suitable capillary column for separation.

-

Mass Spectrometer (MS): Operate in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

e. Data Analysis:

-

Quantify the amount of ethyl carbamate in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a deuterated internal standard like this compound is superior to non-deuterated analogues as it has closer physicochemical properties to the analyte, allowing for more effective correction of matrix effects and procedural losses.[2]

Figure 1: Workflow for quantitative analysis of ethyl carbamate using this compound.

Urethane-Induced Lung Cancer Model in Mice

While this protocol uses non-deuterated urethane, the preparation and handling are directly applicable for studies that may involve this compound as a tracer. This is a common model in cancer research.

a. Materials:

-

Urethane

-

Sterile Saline

b. Protocol:

-

Preparation of Urethane Solution:

-

On the day of injection, dissolve urethane in sterile saline.

-

Sterile filter the solution into a new sterile tube.

-

-

Animal Dosing:

-

Administer the urethane solution to mice via intraperitoneal (IP) injection. A common dosage is 1 mg/g of body weight.

-

Control mice receive an IP injection of sterile saline.

-

-

Monitoring:

-

Monitor the mice for lethargy and recovery post-injection.

-

Conduct long-term monitoring for tumor development, which can take several weeks.

-

c. Logical Relationship for Carcinogenesis Study:

Figure 2: Simplified pathway of urethane-induced carcinogenesis.

References

Physical properties of deuterated urethane

An In-depth Technical Guide to the Physical Properties of Deuterated Urethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated urethane, with a focus on ethyl carbamate as a model compound. It includes quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key processes to support research and development activities.

Physical and Spectroscopic Properties

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can subtly alter the physical properties of a molecule. While extensive experimental data for deuterated ethyl carbamate is not widely available, the following tables provide known values for its non-deuterated counterpart and key data for the deuterated form. These values serve as a critical baseline for experimental design and analysis.

General Physical Properties

The following table summarizes the key physical properties of ethyl carbamate and its deuterated analogue, ethyl-d5-carbamate.

| Property | Ethyl Carbamate (Urethane) | Ethyl-d5-Carbamate | Data Source |

| Molecular Formula | C₃H₇NO₂ | C₃H₂D₅NO₂ | [1][2] |

| Molecular Weight | 89.09 g/mol | 94.13 g/mol | [1][2] |

| Melting Point | 46-50 °C | Not available | [1] |

| Boiling Point | 182-185 °C | Not available | [1] |

| Density | 1.056 g/cm³ | Not available | [1] |

| Appearance | White crystalline solid | White Solid | [1][3] |

| Solubility in Water | 0.480 g/cm³ at 15 °C | Not available | [1] |

| logP (Octanol/Water) | -0.190 | Not available | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of deuterated compounds. The following tables outline the expected and known spectroscopic data for ethyl carbamate and its deuterated forms.

1.2.1 Infrared (IR) Spectroscopy

The IR spectrum of ethyl carbamate shows characteristic bands for its functional groups. Upon deuteration of the N-H bonds, a noticeable shift in the stretching frequency is expected.

| Functional Group | Wavenumber (cm⁻¹) (Ethyl Carbamate) | Expected Wavenumber (cm⁻¹) (N-deuterated) | Reference |

| N-H Stretch | ~3350 cm⁻¹ | Lower (due to increased mass) | [4] |

| C=O Stretch | ~1690 cm⁻¹ | Minimal change | [4] |

| C-O Stretch | ~1223 and 1106 cm⁻¹ | Minimal change | [4] |

1.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming deuteration. The following are predicted and experimental chemical shifts for ethyl carbamate.

¹H NMR of Ethyl Carbamate (CDCl₃, 90 MHz)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Reference |

| -CH₃ | ~1.25 | Triplet | [5] |

| -CH₂- | ~4.15 | Quartet | [5] |

| -NH₂ | ~4.7 | Broad Singlet | [5] |

¹³C NMR of Ethyl Carbamate (CDCl₃, 25.16 MHz)

| Carbon | Chemical Shift (δ) ppm | Reference |

| -CH₃ | ~14.5 | [6][7] |

| -CH₂- | ~61.0 | [6][7] |

| C=O | ~157.0 | [6][7] |

1.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of deuterated compounds.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Ethyl Carbamate | 89 | 74, 62, 44 | [8][9][10] |

| Ethyl-d5-Carbamate | 94 | 64, 44 | [8][9][10] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of deuterated urethane.

Synthesis of Deuterated Ethyl Carbamate

A common method for synthesizing ethyl carbamate is the reaction of urea with ethanol.[11][12] This can be adapted for the synthesis of deuterated ethyl carbamate using deuterated starting materials.

2.1.1 Synthesis of Ethyl-d5-Carbamate

-

Materials: Urea, Ethanol-d6, Metal oxide catalyst (e.g., TiO₂/SiO₂).[11]

-

Procedure:

-

Combine urea and ethanol-d6 in a molar ratio of 1:15.7 in a sealed reaction vessel.[11]

-

Add the metal oxide catalyst.

-

Heat the reaction mixture to 100-200°C at a pressure of 0.1-2.0 MPa for 1-12 hours.[12]

-

Monitor the reaction progress via GC-MS.

-

Upon completion, cool the reaction vessel and isolate the product.

-

Purify the crude product by recrystallization or column chromatography.

-

2.1.2 Synthesis of N-Deuterated Ethyl Carbamate

-

Materials: Ethyl carbamate, Deuterium oxide (D₂O), Base catalyst (e.g., NaOD).

-

Procedure:

-

Dissolve ethyl carbamate in a suitable solvent.

-

Add D₂O and a catalytic amount of a base such as NaOD.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the H-D exchange by ¹H NMR spectroscopy.

-

Once the desired level of deuteration is achieved, neutralize the catalyst and remove the solvent under reduced pressure.

-

Purify the product as needed.

-

Characterization Methods

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the position and extent of deuteration.

-

Sample Preparation: Dissolve 5-10 mg of the deuterated urethane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Acquire a standard ¹H spectrum to observe the disappearance or reduction in the intensity of signals corresponding to the deuterated positions.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Observe the change in multiplicity of carbon signals attached to deuterium (e.g., a triplet for a -CD- group).[6]

-

2.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and confirm the isotopic purity of the deuterated urethane.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

GC-MS Analysis:

-

Use a GC system coupled to a mass spectrometer (e.g., a triple quadrupole).

-

Inject the sample and separate the components on a suitable GC column.

-

In the mass spectrometer, monitor for the molecular ion of the deuterated compound and its characteristic fragment ions. For ethyl-d5-carbamate, monitor for m/z 64 and 44.[9][10]

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows.

Caption: Synthesis of Ethyl-d5-Carbamate.

Caption: Analytical Workflow for Deuterated Urethane.

References

- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 2. Urethane (ethyl carbamate) (ethyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219) [hmdb.ca]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030998) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Automated determination of ethyl carbamate in stone-fruit spirits using headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 11. mdpi.com [mdpi.com]

- 12. CN1865241A - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]

Commercial Sources and Technical Applications of Urethane-d5 for Laboratory Use: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Urethane-d5, a deuterated analog of urethane, for laboratory applications. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this stable isotope-labeled compound and employing it effectively in their experimental workflows. This document outlines key quality attributes from various suppliers, details relevant analytical methodologies, and presents a typical workflow for its use as an internal standard in bioanalysis.

Commercial Availability and Quality Specifications

This compound (ethyl-d5-carbamate), with the chemical formula C₃H₂D₅NO₂ and a CAS number of 73962-07-9, is available from several reputable suppliers of research chemicals. The selection of a suitable supplier often depends on factors such as purity, isotopic enrichment, availability, and cost. Below is a comparative summary of key quantitative data from prominent commercial sources.

| Supplier | Chemical Purity | Isotopic Enrichment | Available Quantities | Price (USD) |

| MedChemExpress | 99.81% (by GC)[1] | 99.7%[1] | 10 mM * 1 mL in DMSO | $115 |

| BOC Sciences | >98% | Not specified | Inquire for details | Inquire for details |

| Toronto Research Chemicals | Not specified | Not specified | 250 mg | Inquire for details |

| Santa Cruz Biotechnology | Lot-specific | Lot-specific | Inquire for details | Inquire for details |

| Research Scientific | Not specified | 98 atom % D | 1 g | Inquire for details |

| Mithridion | Not specified | Not specified | 5 mg, 50 mg | $360.56 (5mg), $499.28 (50mg) |

Experimental Protocols

This compound is predominantly utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the results.[2] It is also a valuable tool in nuclear magnetic resonance (NMR) spectroscopy for metabolic studies.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The use of a deuterated internal standard like this compound is crucial in GC-MS analysis to correct for variations in sample injection and ionization efficiency.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890 or equivalent

-

Mass Spectrometer: Agilent 5977 or equivalent

-

Column: HP-5MS (30 m x 0.250 mm, 0.25 µm) or similar non-polar column

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 15°C/min to 300°C

-

Hold at 300°C for 12 minutes[3]

-

-

Injector Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 29-600 amu[3]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Spike a known amount of the this compound internal standard solution into all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process.

-

Proceed with the sample extraction (e.g., liquid-liquid extraction, solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

Data Analysis:

Quantification is based on the ratio of the peak area of the analyte (urethane) to the peak area of the internal standard (this compound). A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

In metabolomic studies, this compound can be used as a tracer to follow the metabolic fate of urethane.

Instrumentation and Parameters:

-

NMR Spectrometer: Bruker Avance series or equivalent, with a proton frequency of at least 400 MHz.

-

Solvent: Deuterated solvent appropriate for the sample (e.g., CDCl₃, D₂O).

-

Pulse Sequences: Standard ¹H NMR pulse sequences are typically used. For complex mixtures, 2D NMR techniques like COSY and HSQC may be employed to aid in signal assignment.

-

Data Processing: Fourier transformation, phasing, baseline correction, and integration of the NMR signals.

Sample Preparation:

-

Dissolve the sample containing this compound in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

Data Analysis:

The chemical shifts of the protons in urethane are well-documented. In this compound, the signals corresponding to the ethyl group will be absent or significantly reduced in the ¹H NMR spectrum. The presence and chemical environment of any metabolites can be determined by analyzing the new signals that appear in the spectrum. The chemical shifts for the protons of unlabeled urethane in CDCl₃ are approximately 4.1 ppm (q, -OCH₂-) and 1.2 ppm (t, -CH₃).[4]

Experimental Workflow for Bioanalysis using this compound as an Internal Standard

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a bioanalytical laboratory setting. This process ensures the accurate quantification of urethane in biological matrices.

Caption: Workflow for bioanalysis using a deuterated internal standard.

This guide provides a foundational understanding of the commercial sources and technical applications of this compound. For specific applications and troubleshooting, it is always recommended to consult the detailed technical documentation provided by the suppliers and relevant scientific literature.

References

A Technical Guide to the Certificate of Analysis for Urethane-d5

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality control testing performed on a specific batch of a chemical, ensuring it meets the required specifications for research and development. For isotopically labeled compounds such as Urethane-d5 (ethyl-d5 carbamate), the CoA is indispensable, as it guarantees not only chemical purity but also the degree of isotopic enrichment. This guide provides an in-depth look at the typical parameters, experimental protocols, and quality assessment workflow for this compound.

Summary of Quantitative Specifications

The following table summarizes the key analytical parameters typically found on a CoA for this compound. These specifications are compiled from various commercial suppliers and represent common quality benchmarks.[1][2]

| Parameter | Typical Specification | Analytical Method(s) | Purpose |

| Appearance | White to light brown solid | Visual Inspection | Confirms the physical state and absence of gross contamination. |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC), ¹H NMR | Determines the percentage of the desired compound relative to impurities. |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry (MS), ¹H NMR | Quantifies the percentage of deuterium atoms at the labeled positions.[2] |

| Identity | Consistent with structure | ¹H NMR, Mass Spectrometry | Confirms the molecular structure is correct. |

| Molecular Formula | C₃H₂D₅NO₂ | - | Defines the elemental composition, including deuterium.[1] |

| Molecular Weight | ~94.12 g/mol | - | Theoretical mass based on the molecular formula with deuterium.[1] |

Experimental Protocols

Detailed and validated analytical methods are the foundation of a reliable Certificate of Analysis. The following protocols outline the standard procedures used to verify the quality of this compound.

1. Identity Confirmation via ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of this compound and assess the absence of significant protonated impurities.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz). Key acquisition parameters include a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Analysis: The resulting ¹H NMR spectrum is analyzed for characteristic signals. For this compound (H₂NCOOCD₂CD₃), the primary signals expected are from the -NH₂ protons. The absence of significant peaks in the regions corresponding to the ethyl protons (around 1.2 ppm for -CH₃ and 4.1 ppm for -OCH₂-) confirms high isotopic enrichment. The spectrum must be consistent with the expected structure.[1]

-

2. Purity Determination by Gas Chromatography (GC)

-

Objective: To quantify the chemical purity of the sample by separating volatile impurities.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or ethyl acetate).

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar stationary phase) is used.

-

Analysis: The sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the column. The FID detects organic compounds as they elute.

-

Quantification: The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks detected in the chromatogram. A typical purity specification is 99.81%.[1]

-

3. Isotopic Enrichment Analysis by Mass Spectrometry (MS)

-

Objective: To determine the isotopic purity by measuring the relative abundance of deuterated versus non-deuterated molecules.

-

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is used to generate molecular ions with minimal fragmentation.[3][4]

-

Mass Analysis: The mass analyzer separates ions based on their mass-to-charge (m/z) ratio. For this compound, the instrument scans for the molecular ion peak of the fully deuterated species (M+5) and compares its intensity to any lower mass isotopologues (M+0 to M+4).

-

Calculation: The isotopic enrichment is calculated from the relative intensities of the ion signals, often after correcting for the natural abundance of ¹³C. A typical specification is ≥ 98 atom % D.[2]

-

Quality Control and Certification Workflow

The generation of a Certificate of Analysis is the final step in a rigorous quality control process. The logical flow from sample receipt to final certification ensures that every batch meets the required standards of identity, purity, and isotopic enrichment.

Caption: Logical workflow for the analysis and certification of a this compound batch.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Urethane using Urethane-d5 as an Internal Standard by GC-MS

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Urethane, also known as ethyl carbamate, is a compound that can form naturally in fermented foods and beverages.[1] Due to its classification as a potential carcinogen, regulatory bodies have set maximum allowable limits in various consumer products.[1] Accurate and reliable quantification of urethane is therefore crucial for quality control and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for this purpose, offering high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as urethane-d5 (ethyl carbamate-d5), is best practice for achieving accurate quantification by correcting for variations in sample preparation and instrument response.[3][4] This document provides detailed application notes and protocols for the analysis of urethane in various matrices using this compound as an internal standard.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the analytical process.[3][5] This "internal standard" behaves chemically and physically similarly to the native urethane (analyte) throughout the extraction, derivatization (if any), and GC-MS analysis. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio is independent of variations in sample volume, injection volume, and ionization efficiency.

Experimental Protocols

Materials and Reagents

-

Urethane (purity > 99%)

-

This compound (purity > 99%)[1]

-

Solvents (e.g., ethanol, dichloromethane, diethyl ether, ethyl acetate, acetonitrile - all GC-MS grade)[3][5]

-

Anhydrous sodium sulfate

-

Diatomaceous earth[6]

-

Deionized water

-

Sample matrices (e.g., alcoholic beverages, solid food samples)

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of urethane in 10 mL of ethanol to prepare a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of this compound in ethanol.[1]

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solutions with the appropriate solvent to create a calibration curve. The concentration range will depend on the expected levels of urethane in the samples. A typical range might be from 0.01 to 2.0 µg/mL.

-

Each calibration standard should be fortified with a constant concentration of the this compound internal standard. For example, add 100 µL of a 10 µg/mL this compound working solution to each 1 mL of the calibration standards.[1]

-

Sample Preparation

The choice of sample preparation technique depends on the matrix. Below are protocols for alcoholic beverages and solid food matrices.

Protocol 1: Alcoholic Beverages (e.g., Spirits, Wine)

This protocol is suitable for clear liquid matrices with low solid content.

-

Pipette 10 mL of the alcoholic beverage into a 50 mL centrifuge tube.[1]

-

Add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

-

For spirits, direct injection may be possible after dilution. For wines and other beverages with higher complexity, an extraction is recommended.[3]

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of dichloromethane or diethyl ether to the tube.[3]

-

Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction twice more and combine the organic extracts.

-

Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[7]

-

-

Solid-Phase Extraction (SPE):

-

Transfer the final extract to a GC vial for analysis.

Protocol 2: Solid and Semi-Solid Food Matrices (e.g., Fermented Foods, Meat Products)

This protocol is suitable for more complex matrices requiring more rigorous extraction.

-

Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.[5]

-

Add a known amount of this compound internal standard solution.[5]

-

Add 10 mL of water and vortex to create a slurry.

-

Solvent Extraction:

-

Add 10 mL of acetonitrile, vortex for 5 minutes, and centrifuge at 5000 rpm for 10 minutes.[5]

-

Collect the acetonitrile (upper) layer.

-

Repeat the extraction twice more with fresh acetonitrile.

-

Combine the extracts.

-

-

Clean-up:

-

Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen.[7]

-

Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

Typical GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 220 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| GC Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column) |

| Oven Temperature Program | Initial 60 °C for 2 min, ramp to 180 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 230 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Urethane | 62 | 74, 89 |

| This compound | 64 | 78, 94 |

Note: The specific ions and GC parameters should be optimized for the instrument in use.

Data Analysis and Quantitative Data Summary

The concentration of urethane in the sample is calculated using the response factor determined from the calibration curve.

Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of urethane to the peak area of this compound against the concentration of urethane for the series of calibration standards. A linear regression analysis is performed on the data.

Quantification: The concentration of urethane in the sample is calculated using the following formula:

Concentration of Urethane = (Area_Urethane / Area_this compound) * (Concentration_this compound / Response_Factor)

Method Validation Data:

The following tables summarize typical quantitative data from validated methods for urethane analysis using this compound as an internal standard.

Table 1: Linearity and Limits of Detection/Quantification

| Matrix | Linearity (R²) | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Reference |

| Various Foods | > 0.997 | 0.69 - 6.08 | 2.10 - 18.43 | [8] |

| Wine | 0.999 | 0.4 | 1.2 | [3] |

| Alcoholic Beverages | - | - | 5.0 | [6] |

Table 2: Recovery and Precision

| Matrix | Recovery (%) (Intra-day) | RSD (%) (Intra-day) | Recovery (%) (Inter-day) | RSD (%) (Inter-day) | Reference |

| Various Foods | 80.75 - 121.82 | < 14 | 78.84 - 116.98 | < 14 | [8] |

| Wine | 104.4 (mean) | 1.7 - 6.7 | - | - | [3] |

| Alcoholic Beverages | 96.7 (total average) | < 5 (repeatability) | - | 2.3 - 9.6 (reproducibility) | [6] |

Visualizations

Caption: Overall workflow for urethane analysis using GC-MS.

Caption: Logic of using an internal standard for accurate quantification.

References

- 1. cvuas.de [cvuas.de]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

- 8. Validation of analytical methods for ethyl carbamate in nine food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Ethyl Carbamate in Alcoholic Beverages using Urethane-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of ethyl carbamate (EC) in alcoholic beverages using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Urethane-d5 (ethyl carbamate-d5) as an internal standard (IS). Ethyl carbamate, a potential human carcinogen (Group 2A), can form naturally in fermented foods and beverages.[1][2] This protocol provides a reliable analytical procedure for the accurate determination of EC levels, crucial for quality control and regulatory compliance in the food and beverage industry. The method utilizes a straightforward sample preparation followed by a rapid LC-MS/MS analysis, ensuring high throughput and accuracy. This compound is an ideal internal standard as it co-elutes with the target analyte and compensates for matrix effects and variations in instrument response.[2][3]

Introduction

Ethyl carbamate (EC), also known as urethane, is a compound that can be found in a variety of fermented products, including alcoholic beverages like wine, spirits, and beer.[4] Its presence is a concern due to its classification as a probable human carcinogen.[1] Regulatory bodies in several countries have established maximum permissible levels for EC in alcoholic beverages to mitigate potential health risks.[1][5] Consequently, sensitive and accurate analytical methods are essential for monitoring EC concentrations.

This application note describes a method employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of trace-level contaminants.[2] The use of a stable isotope-labeled internal standard, this compound, is critical for achieving high precision and accuracy by correcting for any analyte loss during sample preparation and potential ionization suppression or enhancement in the MS source.[2][3]

Experimental Protocols

Reagents and Materials

-

Ethyl Carbamate (≥98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (Ultra-pure)

-

Formic Acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or hydrophilic-lipophilic balanced resin)[5][8]

Standard Preparation

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of ethyl carbamate by dissolving 10 mg of the standard in 10 mL of methanol.

-

Prepare a 1 mg/mL stock solution of this compound by dissolving 10 mg of the standard in 10 mL of methanol.

Working Standard Solutions:

-

Prepare intermediate and working standard solutions by serially diluting the stock solutions with a mixture of methanol and water to create a calibration curve. A typical calibration range is 1-100 ng/mL.

-

Prepare a this compound internal standard working solution at a concentration of 100 ng/mL in methanol/water.

Sample Preparation

The following protocol is a general guideline for alcoholic beverages and may require optimization for specific matrices.

-

Spiking with Internal Standard: To 5 mL of the alcoholic beverage sample, add a known amount of the this compound internal standard working solution to achieve a final concentration of 20 ng/mL.

-

Dilution: For samples with high alcohol content, dilute with water to an ethanol concentration of approximately 10-20%.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the diluted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

-

Elute the ethyl carbamate and this compound with 5 mL of dichloromethane or another suitable organic solvent.[5][8][9]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethyl Carbamate | 90.0 | 62.1 | 14 |

| Ethyl Carbamate (Quantifier) | 90.0 | 44.0 | 14 |

| This compound (IS) | 95.0 | 63.2 | 25 |

| This compound (IS, Qualifier) | 95.0 | 44.2 | 25 |

Note: The specific m/z values and collision energies may require optimization on the instrument used.[8]

Quantitative Data Summary

The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following tables present typical performance data.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| Ethyl Carbamate | 1 - 100 | ≥ 0.995 |